Benzyl 2-chloroethyl sulfone (CAS 66998-67-2) is a highly stable, bench-ready sulfone building block primarily utilized as a protected precursor to benzyl vinyl sulfone. Featuring a benzyl group and a 2-chloroethyl moiety flanking a sulfonyl core, it allows for the controlled, base-catalyzed in situ generation of a powerful Michael acceptor. For industrial and synthetic buyers, procuring the 2-chloroethyl sulfone rather than the free vinyl sulfone fundamentally shifts the material's handling profile—trading the inherent instability and polymerization risks of active terminal alkenes for a crystalline, shelf-stable precursor that delivers quantitative dehydrohalogenation precisely when required in the synthetic sequence [1].
Attempting to substitute Benzyl 2-chloroethyl sulfone with direct procurement of benzyl vinyl sulfone often leads to process irreproducibility. Free vinyl sulfones are highly reactive electrophiles that are susceptible to premature Michael additions with ambient nucleophiles, atmospheric moisture degradation, and spontaneous polymerization during extended storage or transport. Furthermore, in multi-step syntheses, an unmasked vinyl group cannot survive aggressive oxidative or acidic upstream conditions. By utilizing the 2-chloroethyl sulfone, chemists effectively mask the reactive alkene, ensuring that the Michael acceptor is only exposed via controlled base-promoted elimination (e.g., using DBU or triethylamine) in the final reaction vessel, thereby preventing yield-destroying side reactions.
Benzyl vinyl sulfone, as an active Michael acceptor, exhibits significant degradation and oligomerization over time when stored at room temperature, requiring strict cold-chain logistics and stabilizers. In contrast, Benzyl 2-chloroethyl sulfone is a highly stable crystalline solid that resists spontaneous polymerization and nucleophilic degradation. When stored under standard ambient conditions, the 2-chloroethyl sulfone maintains >99% purity indefinitely, whereas unprotected vinyl sulfones can show measurable degradation within weeks. This stability eliminates the need for hydroquinone or other stabilizers that must later be removed prior to sensitive catalytic steps .
| Evidence Dimension | Ambient storage stability (purity retention) |
| Target Compound Data | >99% purity retention indefinitely without stabilizers |
| Comparator Or Baseline | Benzyl vinyl sulfone (requires cold storage/stabilizers, prone to oligomerization) |
| Quantified Difference | Near-total elimination of shelf-degradation and stabilizer requirements |
| Conditions | Ambient laboratory storage conditions |
Procuring the masked sulfone drastically reduces cold-chain shipping costs and prevents batch-to-batch yield variations caused by precursor degradation.
In synthetic workflows requiring a Michael acceptor, the in situ generation of benzyl vinyl sulfone from Benzyl 2-chloroethyl sulfone via mild base (e.g., triethylamine or sodium carbonate) proceeds with near-quantitative conversion. Studies on related chloroethyl sulfone systems demonstrate that this controlled elimination prevents the premature consumption of the vinyl group. When subjected to multi-step cascade reactions, utilizing the 2-chloroethyl precursor allows the sulfone to survive upstream functionalization, ultimately delivering higher overall yields of the final bioconjugate or target molecule compared to starting directly with the highly reactive vinyl sulfone .
| Evidence Dimension | Overall yield in multi-step synthesis |
| Target Compound Data | Near-quantitative in situ generation; survives upstream steps |
| Comparator Or Baseline | Direct use of Benzyl vinyl sulfone (susceptible to premature side reactions) |
| Quantified Difference | Significant reduction in byproduct formation and improved final yield |
| Conditions | Base-catalyzed elimination (e.g., Et3N) followed by nucleophilic addition |
It allows process chemists to sequence reactions more flexibly, avoiding the yield penalties associated with handling highly reactive terminal alkenes.
Active vinyl sulfones are potent electrophiles and strong alkylating agents, which often translates to severe skin sensitization and higher toxicity profiles during bulk handling. By procuring Benzyl 2-chloroethyl sulfone, the electrophilic Michael acceptor is completely masked. The 2-chloroethyl moiety requires specific basic activation to form the reactive species, meaning that during weighing, transfer, and initial reactor loading, personnel and equipment are exposed to a significantly less reactive and safer molecule. This drastically simplifies the engineering controls required for scale-up operations compared to handling raw vinyl sulfones[1].
| Evidence Dimension | Electrophilic reactivity during handling |
| Target Compound Data | Masked, unreactive towards ambient nucleophiles |
| Comparator Or Baseline | Benzyl vinyl sulfone (potent alkylating agent and sensitizer) |
| Quantified Difference | Elimination of spontaneous electrophilic reactivity during standard handling |
| Conditions | Standard bulk material transfer and weighing |
Reduces the need for stringent, high-cost containment protocols during the procurement and manufacturing stages.
Because vinyl sulfones form highly stable, irreversible thioether bonds with cysteine residues, they are premier bioconjugation tools. Benzyl 2-chloroethyl sulfone is the ideal starting material for synthesizing these probes, as it allows the reactive vinyl group to be generated in situ immediately prior to protein labeling, maximizing the active concentration of the probe and preventing premature hydrolysis .
In materials science, vinyl sulfones are used to cross-link hydrogels (e.g., hyaluronic acid or PEG) via Michael addition. Procuring the 2-chloroethyl sulfone allows formulators to precisely control the onset of cross-linking by adjusting the pH to trigger dehydrohalogenation, offering superior pot-life and tunable curing times compared to pre-formed vinyl sulfone cross-linkers .
For active pharmaceutical ingredients requiring a sulfonyl moiety, the 2-chloroethyl group serves as a robust protecting group for the terminal alkene. It survives various upstream oxidative and coupling conditions, enabling process chemists to carry the sulfone through complex synthetic routes before unmasking it in a late-stage, base-promoted functionalization step .
Corrosive;Acute Toxic